2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide
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Overview
Description
The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule, commonly explored in various scientific fields due to its unique structural attributes and reactivity. This compound, characterized by its intricate fused ring system and functional groups, has intrigued researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, combining various starting materials through a sequence of transformations. Typical synthetic routes include:
Step 1: Formation of the 3-benzyl-4-oxo-3H-pyrimido[5,4-b]indole core via cyclization reactions involving appropriate precursors.
Step 2: Introduction of the N-(2-chloro-4-methylphenyl)acetamide moiety through acylation reactions.
Step 3: Final purification steps to isolate the desired compound, often involving techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial processes may vary, the large-scale production of this compound typically follows the same principles as laboratory synthesis but optimized for yield and efficiency. Catalysts and automated systems may be employed to enhance reaction rates and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Transforming certain functional groups into more oxidized states.
Reduction: Modifying functional groups to less oxidized forms.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles depending on the desired transformation.
Major Products Formed
The products of these reactions can include various derivatives, depending on the specific reagents and conditions used. Each transformation can significantly alter the compound's chemical and physical properties, making it suitable for different applications.
Scientific Research Applications
The compound finds extensive applications in scientific research due to its versatile nature:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses in treating various diseases.
Industry: Employed in material science for developing advanced materials with specific properties.
Mechanism of Action
The compound's mechanism of action typically involves interactions with specific molecular targets in biological systems. For instance, it may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical reactions. The exact pathways depend on the compound's structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-ethylphenyl)acetamide
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-bromo-4-methylphenyl)acetamide
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-phenyl)acetamide
Uniqueness
What sets 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide apart is its specific arrangement of functional groups and the resulting physicochemical properties. These structural nuances can lead to unique reactivity patterns and biological interactions, making it a distinct entity among its peers.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c1-17-11-12-21(20(27)13-17)29-23(32)15-31-22-10-6-5-9-19(22)24-25(31)26(33)30(16-28-24)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZYKXZFMUUNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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